

Vupanorsen's intended therapeutic indications in dyslipidemia

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Vupanorsen**

Cat. No.: **B611788**

[Get Quote](#)

An In-Depth Technical Guide to **Vupanorsen** and its Intended Therapeutic Indications in Dyslipidemia

Executive Summary

Vupanorsen (formerly IONIS-ANGPTL3-LRx or PF-07285557) is an investigational second-generation antisense oligonucleotide (ASO) designed to treat dyslipidemia by targeting angiopoietin-like 3 (ANGPTL3) protein synthesis. Developed using Ionis Pharmaceuticals' advanced Ligand Conjugated Antisense (LICA) technology, its intended therapeutic indications were cardiovascular risk reduction and severe hypertriglyceridemia.^{[1][2]} The rationale for targeting ANGPTL3 is strongly supported by genetic studies showing that individuals with loss-of-function mutations in the ANGPTL3 gene exhibit reduced levels of triglycerides (TG), low-density lipoprotein cholesterol (LDL-C), and a decreased risk of coronary artery disease.^[3]

Vupanorsen demonstrated a significant, dose-dependent reduction in ANGPTL3, triglycerides, and non-high-density lipoprotein cholesterol (non-HDL-C) in clinical trials.^[4] However, its clinical development was discontinued in January 2022.^[2] The decision was based on a modest magnitude of reduction in non-HDL-C and triglycerides, which was deemed insufficient to proceed, coupled with dose-dependent safety concerns, including elevations in liver enzymes and hepatic fat.^{[2][5]} This guide provides a detailed overview of **Vupanorsen's** mechanism of action, clinical trial protocols, and key efficacy and safety data.

Mechanism of Action

Vupanorsen employs a targeted mechanism to inhibit the production of ANGPTL3, a key regulator of lipid metabolism secreted by the liver.[6]

- Role of ANGPTL3: ANGPTL3 is a protein that inhibits the activity of two critical enzymes: lipoprotein lipase (LPL) and endothelial lipase (EL).[3] By inhibiting LPL, ANGPTL3 impairs the breakdown and clearance of triglyceride-rich lipoproteins (TRLs) like very-low-density lipoproteins (VLDL), leading to elevated plasma triglyceride levels.[4][7]
- Antisense Oligonucleotide (ASO) Technology: **Vupanorsen** is an ASO, a short strand of synthetic nucleic acid. It is conjugated with N-acetyl galactosamine (GalNAc), a ligand that binds with high affinity to the asialoglycoprotein receptor (ASGPR) on the surface of hepatocytes.[3][8] This conjugation ensures targeted delivery of the drug to the liver.
- Inhibition of Protein Synthesis: Once inside the hepatocyte, the antisense strand of **Vupanorsen** binds specifically to the messenger RNA (mRNA) that codes for the ANGPTL3 protein. This binding event forms an RNA-DNA duplex, which is a substrate for the intracellular enzyme RNase H1. RNase H1 then cleaves and degrades the ANGPTL3 mRNA, preventing it from being translated into the ANGPTL3 protein.
- Therapeutic Effect: The reduction in ANGPTL3 protein synthesis leads to disinhibition of LPL. The increased LPL activity enhances the clearance of TRLs from the circulation, resulting in lower levels of plasma triglycerides, non-HDL-C, and other atherogenic lipoproteins.[9]

Vupanorsen's mechanism of action in the hepatocyte.

Clinical Trials: Experimental Protocols and Data

Vupanorsen's efficacy and safety were evaluated in a series of clinical trials. The Phase 2a and Phase 2b studies provided the most comprehensive data on its effects in patients with dyslipidemia.

Phase 2a Clinical Trial

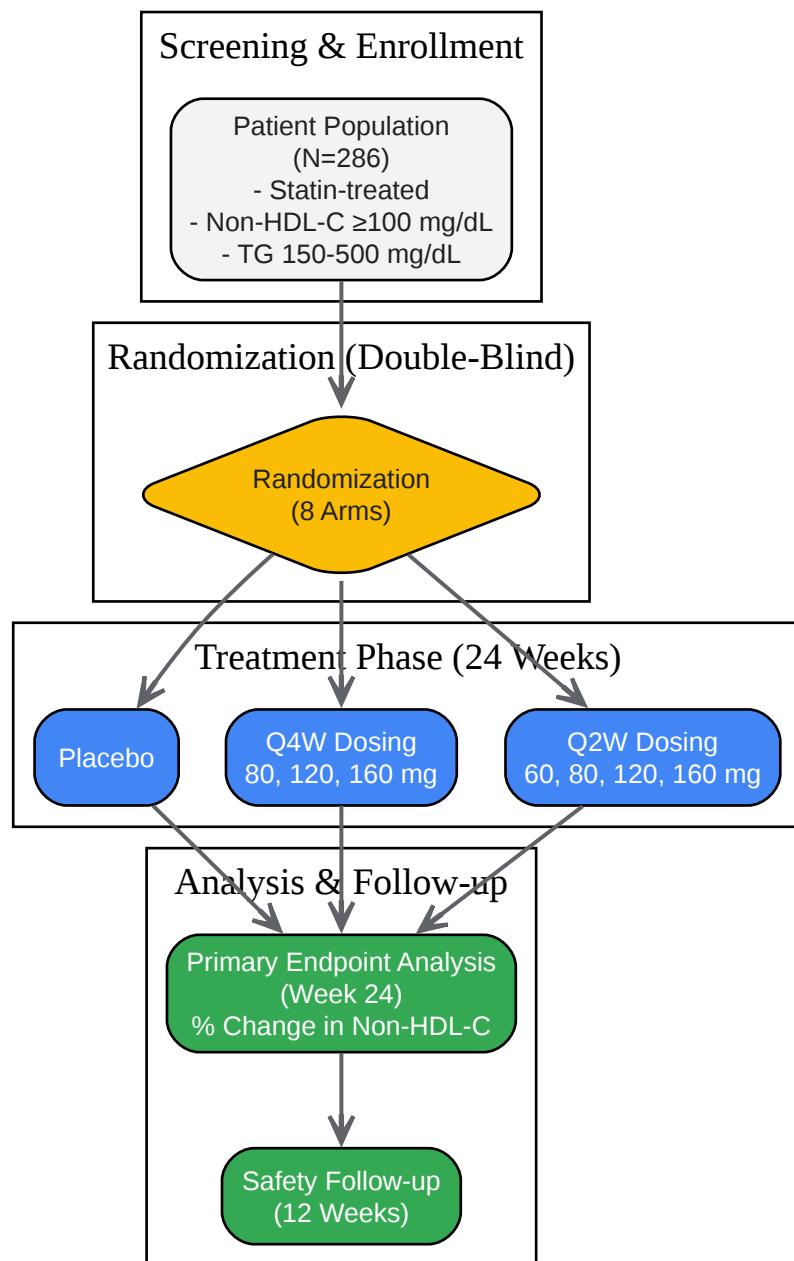
- Objective: To assess the efficacy, safety, and tolerability of **vupanorsen** in patients with type 2 diabetes, hypertriglyceridemia, and non-alcoholic fatty liver disease (NAFLD).[3][10]
- Methodology: This was a double-blind, placebo-controlled, dose-ranging study involving 105 patients. Participants were randomized to receive subcutaneous injections of **vupanorsen** or

placebo for a duration of 6 months.[3][8]

- Dosing Cohorts:
 - **Vupanorsen** 40 mg every 4 weeks (Q4W)
 - **Vupanorsen** 80 mg every 4 weeks (Q4W)
 - **Vupanorsen** 20 mg every week (QW)
 - Pooled Placebo
- Key Endpoints: The primary endpoint was the percent change from baseline in fasting triglyceride levels at 6 months. Secondary endpoints included changes in ANGPTL3, non-HDL-C, LDL-C, and apolipoprotein B (ApoB).[3]

Table 1: Placebo-Adjusted Percent Change in Lipid Parameters (Phase 2a Study)

Parameter	40 mg Q4W	80 mg Q4W	20 mg QW
Triglycerides	-24%	-44%	-37%
ANGPTL3	-41%	-59%	-56%
Non-HDL-C	-11%	-18%	-17%
LDL-C	-4%	-7%	-11%
ApoB	-2%	-9%	-8%


Data derived from published results.[9][11]

Phase 2b Clinical Trial (TRANSLATE-TIMI 70)

- Objective: To evaluate the effect of escalating doses of **vupanorsen** on non-HDL-C levels in statin-treated patients with elevated cholesterol.[5][6]
- Methodology: A multicenter, randomized, double-blind, placebo-controlled, 8-arm parallel-group study. The trial enrolled 286 adults on stable statin therapy with non-HDL-C levels

≥100 mg/dL and triglyceride levels between 150 and 500 mg/dL. The treatment period was 24 weeks.[4][5][12]

- Dosing Cohorts:
 - Placebo
 - 80 mg, 120 mg, or 160 mg every 4 weeks (Q4W)
 - 60 mg, 80 mg, 120 mg, or 160 mg every 2 weeks (Q2W)
- Key Endpoints: The primary endpoint was the placebo-adjusted percent change from baseline in non-HDL-C at 24 weeks. Secondary endpoints included changes in triglycerides, LDL-C, ApoB, and ANGPTL3.[12]

[Click to download full resolution via product page](#)

Workflow of the TRANSLATE-TIMI 70 Phase 2b clinical trial.

Table 2: Placebo-Adjusted Percent Change in Lipid Parameters at 24 Weeks (TRANSLATE-TIMI 70)

Parameter	80 mg Q4W	120 mg Q4W	160 mg Q4W	60 mg Q2W	80 mg Q2W	120 mg Q2W	160 mg Q2W
Non-HDL-C	-26.6%	-22.4%	-23.4%	-22.0%	-27.7%	-26.0%	-25.5%
Triglycerides	-46.7%	-41.3%	-46.9%	-46.0%	-52.6%	-52.2%	-56.8%
ANGPTL3	-70.9%	-78.4%	-83.6%	-80.9%	-85.2%	-91.6%	-95.2%
LDL-C	-15.8%	-10.3%	-9.9%	-12.1%	-15.2%	-13.0%	-12.6%
ApoB	-12.5%	-8.2%	-10.3%	-10.3%	-13.0%	-11.9%	-12.1%

Data derived from published results.[\[4\]](#)[\[12\]](#)

Efficacy, Safety, and Discontinuation

Efficacy Summary

Across its clinical program, **vupanorsen** consistently met its primary and key secondary endpoints. It achieved statistically significant, dose-dependent reductions in ANGPTL3 and triglycerides.[\[1\]](#)[\[13\]](#) In the pivotal TRANSLATE-TIMI 70 trial, all doses significantly lowered the primary endpoint of non-HDL-C compared to placebo.[\[12\]](#) However, the reductions in LDL-C and ApoB were modest and did not show a clear dose-response relationship.[\[5\]](#)

Safety Profile and Discontinuation

Despite its efficacy in lipid lowering, the development of **vupanorsen** was halted due to its safety profile and a clinical benefit assessment.[\[2\]](#)

- Adverse Events: The most frequently reported adverse events were injection site reactions, which occurred in up to 33% of patients at the highest doses.[\[5\]](#)[\[12\]](#)
- Hepatic Effects: The primary concern was dose-dependent increases in liver fat (hepatic steatosis) and elevations in liver transaminases (ALT and AST). In the highest dose group (160 mg Q2W), over 44% of participants experienced ALT or AST elevations greater than

three times the upper limit of normal.[11][12] This raised significant safety concerns about potential liver injury.

In January 2022, Pfizer and Ionis announced the discontinuation of the **vupanorsen** clinical development program. The decision was based on the conclusion that the magnitude of non-HDL-C and triglyceride reduction did not outweigh the observed safety risks, particularly the adverse liver findings.[2]

Conclusion

Vupanorsen represented a novel therapeutic strategy for dyslipidemia, targeting the genetically validated ANGPTL3 pathway. Its mechanism of action, leveraging hepatocyte-targeted antisense technology, proved effective at reducing the synthesis of ANGPTL3 and consequently lowering plasma levels of triglycerides and non-HDL-C. While the drug successfully met its clinical trial endpoints, the modest effect size for key atherogenic lipoproteins, combined with significant dose-dependent liver safety signals, ultimately led to the cessation of its development. The **vupanorsen** program, though discontinued, has provided invaluable insights into the therapeutic inhibition of ANGPTL3, informing future research and development in the field of lipid-lowering therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pfizer Announces Topline Results from Phase 2b Trial of Vupanorsen in Statin-treated Participants with Dyslipidemia | Pfizer [pfizer.com]
- 2. Pfizer and Ionis Announce Discontinuation of Vupanorsen Clinical Development Program | Pfizer [pfizer.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Effect of Vupanorsen on Non-High-Density Lipoprotein Cholesterol Levels in Statin-Treated Patients With Elevated Cholesterol: TRANSLATE-TIMI 70 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modest Effects, Safety Concerns Plague Vupanorsen in TRANSLATE-TIMI 70 | [tctmd.com](#) [[tctmd.com](#)]
- 6. [americanpharmaceuticalreview.com](#) [[americanpharmaceuticalreview.com](#)]
- 7. [ahajournals.org](#) [[ahajournals.org](#)]
- 8. Vupanorsen, an N-acetyl galactosamine-conjugated antisense drug to ANGPTL3 mRNA, lowers triglycerides and atherogenic lipoproteins in patients with diabetes, hepatic steatosis, and hypertriglyceridaemia - [PubMed](#) [[pubmed.ncbi.nlm.nih.gov](#)]
- 9. [r3i.org](#) [[r3i.org](#)]
- 10. Akcea and Ionis to Present Phase 2 Clinical Data of Vupanorsen (AKCEA-ANGPTL3-L (Rx)) at ESC Congress 2020 | Ionis Pharmaceuticals, Inc. [[ir.ionis.com](#)]
- 11. Angiopoietin-like 3 inhibition and the liver: less is more? - [PMC](#) [[pmc.ncbi.nlm.nih.gov](#)]
- 12. Effect of Vupanorsen on Non-High-Density Lipoprotein Cholesterol Levels in Statin-Treated Patients With Elevated Cholesterol: TRANSLATE-TIMI 70 - [PubMed](#) [[pubmed.ncbi.nlm.nih.gov](#)]
- 13. Ionis-Pfizer's vupanorsen meets primary goal in dyslipidemia trial [[clinicaltrialsarena.com](#)]
- To cite this document: BenchChem. [Vupanorsen's intended therapeutic indications in dyslipidemia]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b611788#vupanorsen-s-intended-therapeutic-indications-in-dyslipidemia>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com